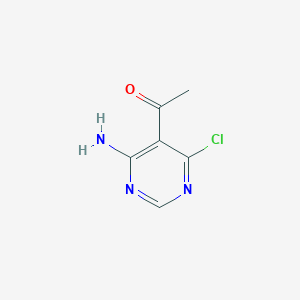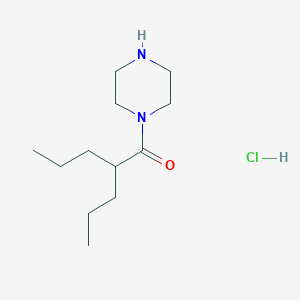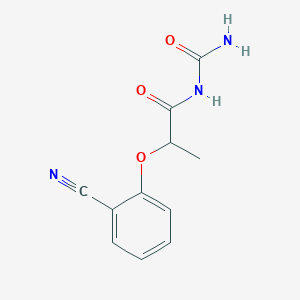
N-carbamoyl-2-(2-cyanophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-carbamoyl-2-(2-cyanophenoxy)propanamide is a chemical compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a cyanophenoxy group, and a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(2-cyanophenoxy)propanamide typically involves the reaction of 2-cyanophenol with a suitable carbamoylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-carbamoyl-2-(2-cyanophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-carbamoyl-2-(2-cyanophenoxy)propanamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-carbamoyl-2-(2-cyanophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The cyanophenoxy group plays a crucial role in the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-carbamoyl-2-(2-cyanophenoxy)ethanamide
- N-carbamoyl-2-(2-cyanophenoxy)butanamide
- N-carbamoyl-2-(2-cyanophenoxy)pentanamide
Uniqueness
N-carbamoyl-2-(2-cyanophenoxy)propanamide is unique due to its specific propanamide backbone, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C11H11N3O3 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
N-carbamoyl-2-(2-cyanophenoxy)propanamide |
InChI |
InChI=1S/C11H11N3O3/c1-7(10(15)14-11(13)16)17-9-5-3-2-4-8(9)6-12/h2-5,7H,1H3,(H3,13,14,15,16) |
Clé InChI |
BDWQTDDWVSVDHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)NC(=O)N)OC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-chloro-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-6-carboxylate](/img/structure/B14903322.png)
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

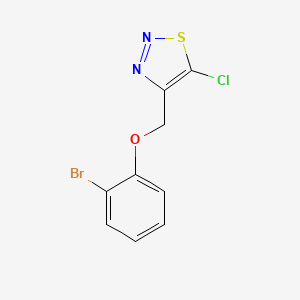
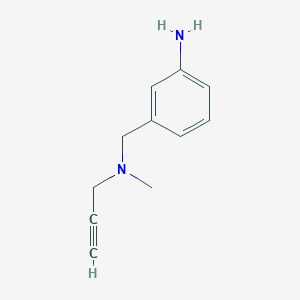
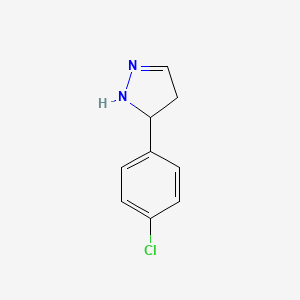
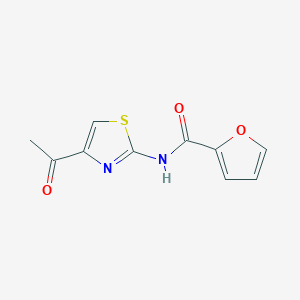
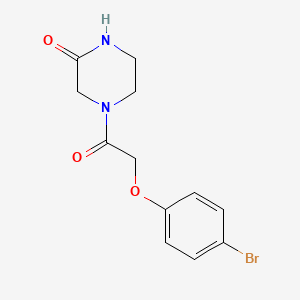
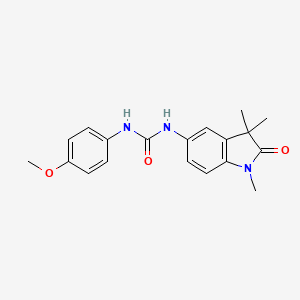
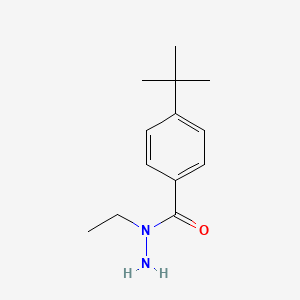
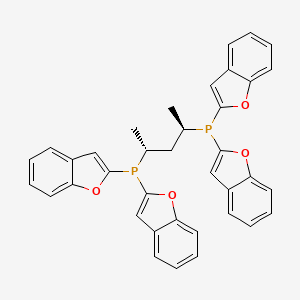
![tert-Butyl 1,3-dioxo-3,5,7,8-tetrahydrofuro[3,4-g]isoquinoline-6(1H)-carboxylate](/img/structure/B14903391.png)
